molecular formula C15H25BrN2O3S B2592027 (1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one CAS No. 375347-95-8

(1S,3S,4S,7S)-3-bromo-1,7-dimethyl-7-(((4-methylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B2592027
CAS No.: 375347-95-8
M. Wt: 393.34
InChI Key: IPLUOSAUUKDXNT-UHFFFAOYSA-N
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Description

The compound is a bicyclic structure with a ketone functional group (heptan-2-one), a bromine atom (3-bromo), and a sulfonyl functional group attached to a methylpiperazine ring. The presence of multiple stereocenters indicates that this compound may exist as several stereoisomers .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic system and multiple functional groups. The 3D structure may be determined using computational chemistry methods or experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone, bromine, and sulfonyl functional groups. These groups could potentially undergo a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group and the bromine atom could impact the compound’s solubility and reactivity .

Scientific Research Applications

Analytical Chemistry and Determination Methods

A study by Kline, Kusma, and Matuszewski (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the analytical applications of complex bicyclic compounds. This method involves liquid-liquid extraction followed by automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection (HPLC-FD), highlighting the significance of such compounds in analytical methodologies Kline, Kusma, & Matuszewski, 1999.

Organic Synthesis and Reaction Mechanisms

Research by Kostryukov, Masterova, and others (2020) on the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane and its transformations illuminates the complex reaction mechanisms and organic synthesis applications of bicyclic compounds. Their work demonstrates the radical mechanism of addition and the formation of vinyl sulfone through 1,2-dehydrobromination, contributing to our understanding of organic reaction mechanisms Kostryukov & Masterova, 2020.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict the potential biological activity .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. Standard safety precautions should be taken when handling this or any chemical compound .

Future Directions

Future research could involve further exploration of the synthesis, reactivity, and potential applications of this compound. This could include investigating its biological activity or developing new synthetic routes .

Properties

IUPAC Name

3-bromo-1,7-dimethyl-7-[(4-methylpiperazin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrN2O3S/c1-14-5-4-11(12(16)13(14)19)15(14,2)10-22(20,21)18-8-6-17(3)7-9-18/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLUOSAUUKDXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)N3CCN(CC3)C)C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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